
(2-Ethynylphenyl)methanamine
Overview
Description
(2-Ethynylphenyl)methanamine is a primary arylalkylamine characterized by a benzene ring substituted with an ethynyl (-C≡CH) group at position 2 and a methanamine (-CH2NH2) group. Its molecular formula is C9H9N, with a molecular weight of 131.18 g/mol . The ethynyl group confers electron-withdrawing effects, influencing the compound's electronic properties and reactivity. This structure is distinct from simpler aryl methanamines due to the presence of the alkyne moiety, which enhances conjugation and may modulate biological activity or chemical stability.
Biological Activity
(2-Ethynylphenyl)methanamine, also known as 2-ethynylphenylmethanamine hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₁N, with a molecular weight of approximately 135.19 g/mol. The compound features an ethynyl group attached to a phenyl ring and a methanamine moiety, which contributes to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N |
Molecular Weight | 135.19 g/mol |
Functional Groups | Ethynyl, Amino |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ethynyl group facilitates π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Neuroactive Properties : Similar compounds have shown neuroactivity, indicating potential applications in treating neurological disorders.
- Antiproliferative Effects : Some derivatives of this compound have been evaluated for their ability to inhibit cell proliferation in cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A study investigated the synthesis of this compound and its derivatives, assessing their biological activity through in vitro assays. The results indicated promising activity against specific cancer cell lines, suggesting potential therapeutic applications .
- In Vivo Studies : Another study explored the effects of this compound on glucose metabolism in animal models. The compound demonstrated significant improvements in glucose tolerance, indicating its potential role in managing diabetes .
- Mechanistic Insights : Research on the mechanism revealed that this compound could modulate signaling pathways associated with cell growth and apoptosis, further supporting its role as a candidate for cancer therapy .
Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Potential effectiveness against various bacterial strains |
Neuroactivity | Possible applications in neurological disorder treatments |
Antiproliferative | Inhibition of cancer cell proliferation |
Glucose Metabolism Modulation | Improvements in glucose tolerance in animal models |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of (2-Ethynylphenyl)methanamine can exhibit significant anticancer properties. For instance, research into the synthesis of imidazo[1,2-a]pyridines from this compound has shown promising results as potential anticancer agents . The ability to modify the structure of this compound allows for the development of new drugs targeting specific cancer pathways.
Targeted Drug Delivery : The incorporation of this compound into drug delivery systems has been explored due to its ability to form stable complexes with various biomolecules. This characteristic can enhance the bioavailability and efficacy of therapeutic agents .
Organic Synthesis
Cascade Reactions : The compound has been utilized in cascade cycloaddition reactions, demonstrating its versatility in organic synthesis. A study reported gram-scale cascade reactions involving this compound that resulted in diverse product formation under mild conditions . This application highlights its potential for synthesizing complex organic molecules efficiently.
Building Block for Probes : The compound serves as a functional building block in the synthesis of chemical probes. These probes are valuable tools for studying biological processes and interactions at the molecular level. The ability to append functional groups allows for tailored applications in chemical biology .
Catalytic Applications
Recent advancements have showcased the use of this compound in catalytic systems, particularly in reactions involving cyanamides. Its role as a ligand or substrate can facilitate various catalytic transformations, enhancing reaction rates and selectivity .
Table 1: Summary of Applications
Table 2: Key Findings from Case Studies
Study Focus | Key Findings | Year |
---|---|---|
Anticancer Agents | Novel imidazo[1,2-a]pyridines show significant activity | 2023 |
Cascade Reactions | Efficient gram-scale synthesis achieved | 2024 |
Catalytic Transformations | Enhanced selectivity and yield in cyanamide reactions | 2023 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Ethynylphenyl)methanamine, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Base-mediated coupling reactions (e.g., using methyl tert-butyl ether and sodium hydroxide for phase separation) can isolate intermediates .
- Step 2 : Reduce intermediates (e.g., imine reduction via catalytic hydrogenation or borane complexes) to yield primary amines .
- Optimization : Monitor reaction progress with thin-layer chromatography (TLC) and adjust pH/temperature to suppress side reactions (e.g., alkyne oligomerization). Use inert atmospheres (N₂/Ar) to stabilize ethynyl groups.
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substituent positions (e.g., ethynyl proton at ~2.5–3.5 ppm in ¹H NMR) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
- HPLC : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to amine and ethynyl hydrophilicity. Poor solubility in water necessitates salt formation (e.g., HCl salt) .
- Stability : Store at 2–8°C under inert gas to prevent oxidation of the ethynyl group. Avoid prolonged exposure to light or acidic conditions .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its interactions with biological targets (e.g., receptors or enzymes)?
- Approach :
- Target Selection : Prioritize receptors with hydrophobic binding pockets (e.g., GPCRs) based on the compound’s aromatic/alkyne motifs .
- Assays : Use surface plasmon resonance (SPR) for binding affinity (KD) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Mutagenesis Studies : Identify critical binding residues by comparing wild-type and mutant receptor responses .
Q. How should contradictions in reported bioactivity data be addressed (e.g., varying IC50 values across studies)?
- Resolution Strategy :
- Experimental Replication : Standardize assay conditions (e.g., pH, temperature, cell lines) .
- Analytical Cross-Validation : Confirm compound identity and purity via orthogonal methods (e.g., NMR + HPLC-MS) .
- Meta-Analysis : Compare structural analogs (e.g., bromo- or trifluoromethyl-substituted methanamines) to identify substituent effects .
Q. What strategies mitigate instability during in vitro or in vivo studies?
- Stabilization Methods :
- Prodrug Design : Mask the amine group with acid-labile protecting groups (e.g., Boc) to enhance plasma stability .
- Formulation : Use cyclodextrin-based encapsulation to protect the ethynyl moiety from nucleophilic attack .
Q. Methodological Challenges
Q. How can computational modeling predict the compound’s reactivity in click chemistry applications?
- Protocol :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess alkyne reactivity in CuAAC reactions .
- Molecular Dynamics (MD) : Simulate binding kinetics with azide-functionalized biomolecules to optimize reaction yields .
Q. What safety protocols are critical for handling this compound in the lab?
- Safety Measures :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The electronic and steric effects of substituents significantly alter physicochemical properties. Below is a comparative analysis:
Table 1: Substituent-Driven Comparisons
Key Observations :
- Electron Effects : Ethynyl (-C≡CH) is electron-withdrawing, reducing electron density on the aromatic ring compared to ethyl (-CH2CH3) or methyl (-CH3) groups. This alters reactivity in electrophilic substitution reactions .
- Lipophilicity : Ethyl and methyl substituents increase hydrophobicity, whereas methoxy groups enhance water solubility .
Chain Length and Amine Functionalization
The position and nature of the amine group further differentiate these compounds:
Table 2: Amine Group Comparisons
Key Observations :
- Primary Amines : this compound’s primary amine group enhances nucleophilicity, making it reactive in condensation or Schiff base formation .
- Chain Length : Ethanamine derivatives (e.g., 2-(3-chloro-2-methoxyphenyl)ethanamine) exhibit longer retention times in chromatography due to increased hydrophobicity .
Table 3: Hazard Comparisons
Key Observations :
- Primary aryl methanamines generally require precautions against skin/eye contact and inhalation due to amine reactivity .
Properties
IUPAC Name |
(2-ethynylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYSAKUWUWOCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90663663 | |
Record name | 1-(2-Ethynylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38379-21-4 | |
Record name | 1-(2-Ethynylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90663663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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